molecular formula C31H32N2O B12802171 Propiophenone, 3,4'-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- CAS No. 102504-70-1

Propiophenone, 3,4'-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)-

Cat. No.: B12802171
CAS No.: 102504-70-1
M. Wt: 448.6 g/mol
InChI Key: SZVGEJRMDSCRFY-UHFFFAOYSA-N
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Description

Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- is a complex organic compound that belongs to the class of aryl ketones This compound is characterized by the presence of two 4-phenyl-1,2,5,6-tetrahydro-1-pyridyl groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The reaction conditions often include the use of solvents like ethyl ether and catalysts such as aluminum chloride to facilitate the acylation and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, ferric chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- is unique due to its complex structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

102504-70-1

Molecular Formula

C31H32N2O

Molecular Weight

448.6 g/mol

IUPAC Name

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-1-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)phenyl]propan-1-one

InChI

InChI=1S/C31H32N2O/c34-31(19-22-32-20-15-27(16-21-32)25-7-3-1-4-8-25)29-11-13-30(14-12-29)33-23-17-28(18-24-33)26-9-5-2-6-10-26/h1-15,17H,16,18-24H2

InChI Key

SZVGEJRMDSCRFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)N4CCC(=CC4)C5=CC=CC=C5

Origin of Product

United States

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